molecular formula C14H17NO3 B11681953 Morpholin-4-yl[4-(prop-2-en-1-yloxy)phenyl]methanone

Morpholin-4-yl[4-(prop-2-en-1-yloxy)phenyl]methanone

Cat. No.: B11681953
M. Wt: 247.29 g/mol
InChI Key: CTXKZZZMALOYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholin-4-yl[4-(prop-2-en-1-yloxy)phenyl]methanone is an organic compound that belongs to the class of aromatic ketones It features a morpholine ring attached to a phenyl group, which is further connected to a prop-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl[4-(prop-2-en-1-yloxy)phenyl]methanone typically involves the following steps:

    Formation of the phenylmethanone core: This can be achieved through Friedel-Crafts acylation of benzene with an appropriate acyl chloride.

    Introduction of the morpholine ring: The phenylmethanone intermediate is then reacted with morpholine under suitable conditions to form the morpholin-4-yl derivative.

    Attachment of the prop-2-en-1-yloxy group: Finally, the morpholin-4-yl derivative is reacted with an allyl halide to introduce the prop-2-en-1-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl[4-(prop-2-en-1-yloxy)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Morpholin-4-yl[4-(prop-2-en-1-yloxy)phenyl]methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Morpholin-4-yl[4-(prop-2-en-1-yloxy)phenyl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, π-stacking interactions, and hydrophobic interactions with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: Similar structure but with dichlorophenyl substitution.

    (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains an additional aminoethoxy group.

Uniqueness

Morpholin-4-yl[4-(prop-2-en-1-yloxy)phenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and allyl ether moiety make it a versatile compound for various applications.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

morpholin-4-yl-(4-prop-2-enoxyphenyl)methanone

InChI

InChI=1S/C14H17NO3/c1-2-9-18-13-5-3-12(4-6-13)14(16)15-7-10-17-11-8-15/h2-6H,1,7-11H2

InChI Key

CTXKZZZMALOYPL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.